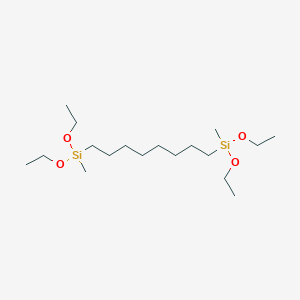
4,13-Diethoxy-4,13-dimethyl-3,14-dioxa-4,13-disilahexadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-bis(methyldiethoxysilyl)octane is an organosilicon compound with the molecular formula C14H34O4Si2. It is a bifunctional silane, meaning it contains two reactive silane groups. This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials. It is particularly valued for its role in surface modification and as a coupling agent in composite materials.
准备方法
Synthetic Routes and Reaction Conditions
1,8-bis(methyldiethoxysilyl)octane can be synthesized through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The typical reaction conditions include the use of a platinum catalyst, such as Karstedt’s catalyst, under an inert atmosphere. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,8-bis(methyldiethoxysilyl)octane involves large-scale hydrosilylation processes. The reactants are typically fed into a continuous reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or other separation techniques to achieve the required purity levels.
化学反应分析
Types of Reactions
1,8-bis(methyldiethoxysilyl)octane undergoes several types of chemical reactions, including:
Hydrolysis: The silane groups can react with water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups to form siloxane linkages.
Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often occurs under mild heating and in the presence of a catalyst.
Substitution: Requires the presence of a nucleophile and may be facilitated by a catalyst or under specific pH conditions.
Major Products
Siloxanes: Formed through the condensation of silanols.
Substituted Silanes: Formed through the substitution of ethoxy groups with other nucleophiles.
科学研究应用
1,8-bis(methyldiethoxysilyl)octane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of mesoporous materials.
Biology: Utilized in the modification of surfaces to create biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry: Applied in the production of advanced composite materials, coatings, and adhesives. It enhances the mechanical properties and durability of these materials.
作用机制
The mechanism of action of 1,8-bis(methyldiethoxysilyl)octane involves the formation of strong covalent bonds between the silane groups and various substrates. The silane groups can hydrolyze to form silanols, which can then condense to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical properties and adhesion of the material.
相似化合物的比较
Similar Compounds
1,2-bis(methyldiethoxysilyl)ethane: Similar in structure but with a shorter carbon chain.
1,8-bis(trimethoxysilyl)octane: Contains methoxy groups instead of ethoxy groups.
Uniqueness
1,8-bis(methyldiethoxysilyl)octane is unique due to its longer carbon chain, which provides greater flexibility and spacing between the reactive silane groups. This can result in improved mechanical properties and adhesion in composite materials compared to similar compounds with shorter carbon chains or different alkoxy groups.
属性
CAS 编号 |
469867-63-8 |
|---|---|
分子式 |
C18H42O4Si2 |
分子量 |
378.7 g/mol |
IUPAC 名称 |
8-[diethoxy(methyl)silyl]octyl-diethoxy-methylsilane |
InChI |
InChI=1S/C18H42O4Si2/c1-7-19-23(5,20-8-2)17-15-13-11-12-14-16-18-24(6,21-9-3)22-10-4/h7-18H2,1-6H3 |
InChI 键 |
PWIRBZUPYYDNNW-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C)(CCCCCCCC[Si](C)(OCC)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
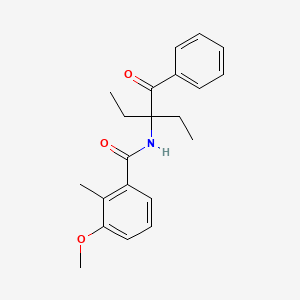


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
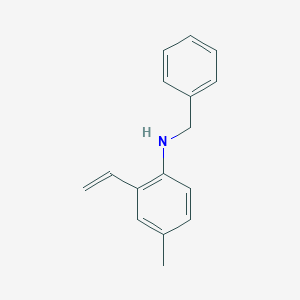
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)

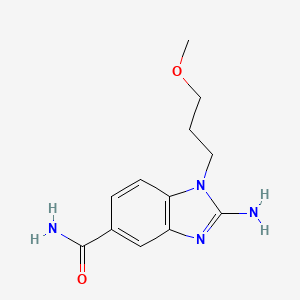
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
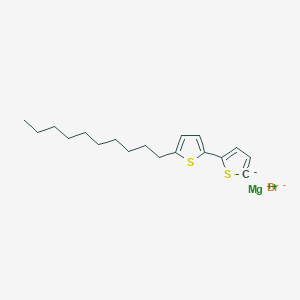
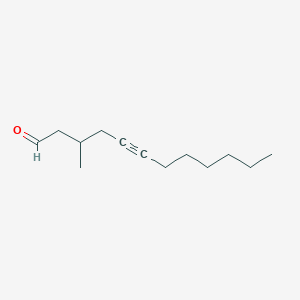
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
